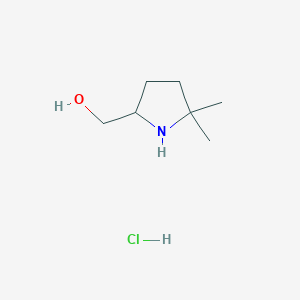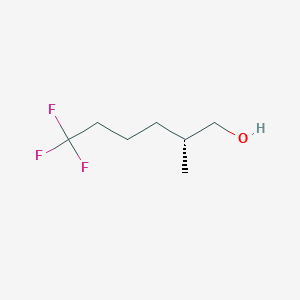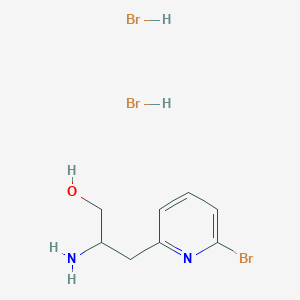
2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide is a chemical compound with the molecular formula C8H13Br3N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide typically involves the bromination of pyridine derivatives followed by amination and subsequent reduction. One common method involves the reaction of 6-bromopyridine with epichlorohydrin, followed by amination with ammonia or an amine source .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and amination processes under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.
化学反应分析
Types of Reactions
2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.
科学研究应用
2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the pyridine ring can form halogen bonds with target molecules, influencing their activity and function. Additionally, the amino and hydroxyl groups can participate in hydrogen bonding, further modulating the compound’s biological effects .
相似化合物的比较
Similar Compounds
2-Amino-6-bromopyridine: Another brominated pyridine derivative used in similar applications.
2-Amino-3-bromopyridine: A related compound with a different substitution pattern on the pyridine ring.
2-Amino-6-bromopyridin-3-ol: A hydroxylated derivative with distinct chemical properties .
Uniqueness
2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both amino and hydroxyl groups, along with the bromine atom, allows for versatile chemical modifications and interactions with biological targets.
属性
IUPAC Name |
2-amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O.2BrH/c9-8-3-1-2-7(11-8)4-6(10)5-12;;/h1-3,6,12H,4-5,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWCXRPIUDHPBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CC(CO)N.Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide](/img/structure/B2734958.png)
![Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2734959.png)
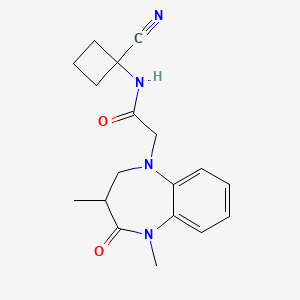
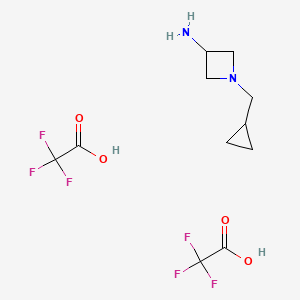
![1-(azepan-1-yl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B2734962.png)
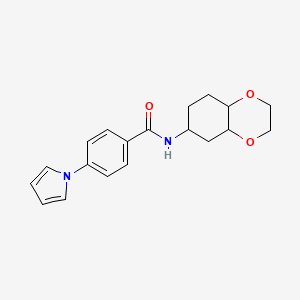
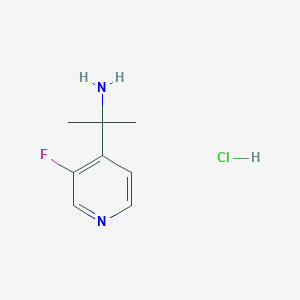

![Ethyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate](/img/structure/B2734970.png)
![(E)-4-bromo-2-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2734973.png)
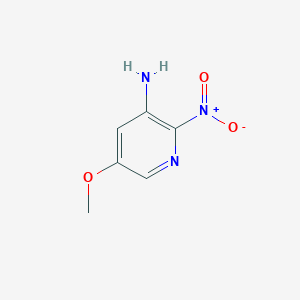
![Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate](/img/structure/B2734976.png)
